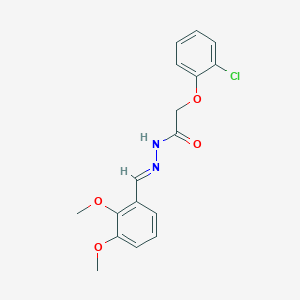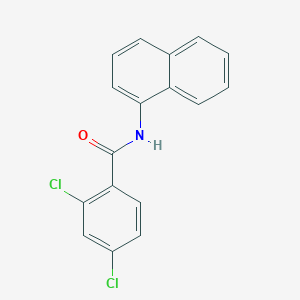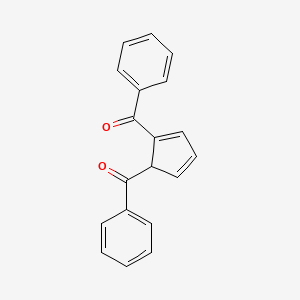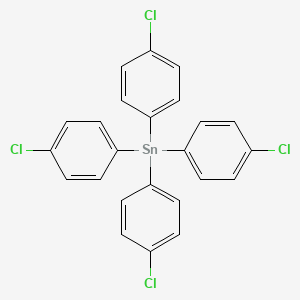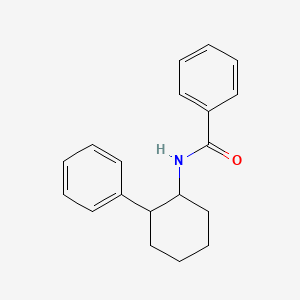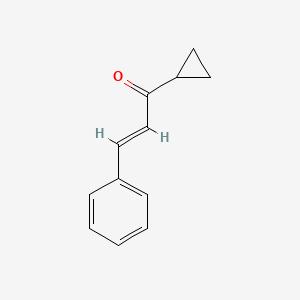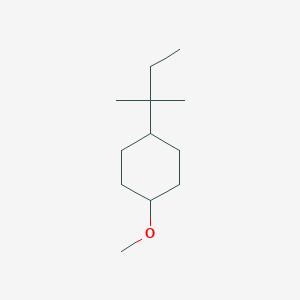
1-Methoxy-4-tert-pentylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-tert-pentylcyclohexane is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative where a methoxy group is attached to the first carbon and a tert-pentyl group is attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-tert-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanol derivatives. For instance, 4-tert-pentylcyclohexanol can be reacted with methanol in the presence of an acid catalyst to yield this compound. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-tert-pentylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane compounds.
Applications De Recherche Scientifique
1-Methoxy-4-tert-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-tert-pentylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-pentyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
- 4-tert-pentyl-1-cyclohexene
- 4-methoxy-1-methyl-1-cyclohexene
- 4-tert-pentyl-cyclohexanone
- 4-tert-butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness: 1-Methoxy-4-tert-pentylcyclohexane is unique due to its specific combination of functional groups and structural configuration. The presence of both a methoxy group and a tert-pentyl group on the cyclohexane ring imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
199584-38-8 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C12H24O/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11H,5-9H2,1-4H3 |
Clé InChI |
AJULSUVNFQEPHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



